The Multifaceted Mechanism of Action of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP-NH2): An Anti-Inflammatory and Anti-Fibrotic Peptide
The Multifaceted Mechanism of Action of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP-NH2): An Anti-Inflammatory and Anti-Fibrotic Peptide
Central Point, City — The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), hereafter referred to as Ac-SDKP, is an endogenous peptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action is complex, involving the modulation of key signaling pathways that regulate cellular proliferation, inflammation, and extracellular matrix deposition. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of Ac-SDKP, with a focus on its effects in cardiovascular and renal diseases.
Ac-SDKP is naturally present in bodily fluids and tissues and is generated from the enzymatic cleavage of its precursor, thymosin β4 (Tβ4).[3][4][5] Its degradation is primarily mediated by the angiotensin-converting enzyme (ACE), which cleaves it into an inactive form.[6][7] Consequently, ACE inhibitors increase the bioavailability of Ac-SDKP, contributing to their anti-fibrotic and anti-inflammatory effects.[2][6][7]
I. Anti-Fibrotic Mechanisms of Ac-SDKP
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a hallmark of many chronic diseases. Ac-SDKP exerts its anti-fibrotic effects through multiple pathways, primarily by targeting fibroblast activity and the signaling cascades that promote collagen synthesis.
A. Inhibition of Fibroblast Proliferation and Collagen Synthesis
Ac-SDKP directly inhibits the proliferation of fibroblasts, the primary cell type responsible for collagen production.[6][8] Studies have shown that Ac-SDKP can halt the entry of fibroblasts into the S phase of the cell cycle, maintaining them in the G0/G1 phase.[8] This anti-proliferative effect is crucial in preventing the expansion of the fibroblast population at sites of injury and inflammation. Furthermore, Ac-SDKP attenuates collagen synthesis in fibroblasts.[6][7]
B. Modulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis. Ac-SDKP has been shown to interfere with this pathway at multiple levels. It can reduce the expression of TGF-β itself and inhibit the phosphorylation and nuclear translocation of its downstream effectors, the Smad proteins (Smad2 and Smad3).[7][9] By inhibiting Smad activation, Ac-SDKP effectively blocks the transcription of pro-fibrotic genes, including those encoding for collagens and other extracellular matrix components.[9] Additionally, Ac-SDKP can decrease the expression of connective tissue growth factor (CTGF), a downstream mediator of TGF-β's pro-fibrotic effects.[7]
C. Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
The balance between MMPs, which degrade the extracellular matrix, and their inhibitors, TIMPs, is critical in tissue remodeling. An imbalance in favor of TIMPs contributes to fibrosis. Ac-SDKP has been shown to modulate the expression of MMP-1 and TIMP-1, suggesting a role in restoring a healthier balance in extracellular matrix turnover.[10]
D. Attenuation of other Pro-Fibrotic Signaling Pathways
Beyond the TGF-β pathway, Ac-SDKP has been shown to inhibit other signaling cascades implicated in fibrosis. For instance, it can block the phosphorylation of p42/44 mitogen-activated protein kinase (MAPK), a pathway involved in cell proliferation and collagen synthesis.[9]
II. Anti-Inflammatory Mechanisms of Ac-SDKP
Chronic inflammation is a key driver of fibrosis and tissue damage. Ac-SDKP exhibits significant anti-inflammatory properties by modulating the infiltration and activity of various immune cells.
A. Inhibition of Inflammatory Cell Infiltration
Ac-SDKP has been demonstrated to reduce the infiltration of inflammatory cells, such as macrophages and mast cells, into injured tissues.[7][8] In the context of myocardial infarction, Ac-SDKP specifically reduces the number of pro-inflammatory M1 macrophages without affecting the pro-resolution M2 macrophages.[11] This selective modulation of macrophage phenotype is crucial for promoting tissue repair and resolving inflammation.
B. Reduction of Pro-Inflammatory Cytokines
The anti-inflammatory effects of Ac-SDKP are also mediated by its ability to decrease the expression of pro-inflammatory cytokines. As mentioned earlier, it reduces the expression of TGF-β, a pleiotropic cytokine with both pro-inflammatory and pro-fibrotic roles.[7][8]
III. Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of Ac-SDKP.
| Parameter | Model | Treatment Group | Control Group | Result | Reference |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Captopril | Ang II | 5-fold increase | [7] |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (400 µg/kg/day) | Ang II | 4-fold increase | [7] |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (800 µg/kg/day) | Ang II | 10-fold increase | [7] |
| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Parameter | Model | Treatment Group | Control Group | Result | Reference |
| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 15.0 ± 0.7 | 23.7 ± 0.9 (P < 0.01) |
| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 14.4 ± 1.6 | 22.6 ± 2.2 (P < 0.01) |
| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 170.2 ± 9.2 | 264.7 ± 8.1 (P < 0.001) |
| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 153.1 ± 8.5 | 257.5 ± 9.1 (P < 0.001) |
| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 129.6 ± 5.7 | 195.6 ± 8.4 (P < 0.01) |
| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 130.7 ± 10.8 | 195.6 ± 8.4 (P < 0.01) |
| Cardiac Rupture Incidence | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 27.3% (12 of 44) | 51.0% (26 of 51) |
| Mortality Rate | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 31.8% (14 of 44) | 56.9% (29 of 51) |
IV. Experimental Protocols
A. Animal Models and Treatment
Angiotensin II-Induced Hypertension Model:
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Animals: Male Sprague-Dawley rats.
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Procedure: Rats were infused with Angiotensin II (750 µg/kg/day) via subcutaneous osmotic mini-pumps for 4 weeks.
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Treatment Groups:
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Control
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Ang II + vehicle
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Ang II + captopril (100 mg/kg/day in drinking water)
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Ang II + Ac-SDKP (400 µg/kg/day, s.c.)
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Ang II + Ac-SDKP (800 µg/kg/day, s.c.)
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-
Analysis: Measurement of blood pressure, left ventricular hypertrophy, cell proliferation (Ki-67 staining), inflammatory cell infiltration (immunohistochemistry for macrophages and mast cells), cytokine expression (TGF-β and CTGF), and collagen deposition (picrosirius red staining).[7][12]
Myocardial Infarction-Induced Heart Failure Model:
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Animals: Male Sprague-Dawley rats.
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Procedure: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.
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Treatment Protocols:
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Prevention: Ac-SDKP or vehicle was administered immediately after MI for 4 months.
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Reversal: Ac-SDKP or vehicle was administered starting 2 months after MI for 2 months.
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-
Analysis: Assessment of cardiac function (echocardiography), collagen content (hydroxyproline assay), inflammatory cell infiltration (immunohistochemistry for macrophages), and TGF-β expression.[8]
B. In Vitro Assays
Fibroblast Proliferation Assay:
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Cells: Primary cardiac fibroblasts isolated from adult rats.
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Procedure: Cells were cultured and treated with Ac-SDKP. Proliferation was assessed by measuring the incorporation of ³H-thymidine.[6]
Collagen Synthesis Assay:
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Cells: Primary cardiac fibroblasts.
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Procedure: Cells were treated with Ac-SDKP, and collagen synthesis was quantified by measuring the incorporation of ³H-proline or by using a hydroxyproline assay.[6]
V. Signaling Pathways and Workflows
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrotic Effects of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline on the Heart and Kidney in Aldosterone-Salt Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 10. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
